molecular formula C9H6F3NS B11793950 6-(Trifluoromethyl)benzo[b]thiophen-3-amine CAS No. 165108-01-0

6-(Trifluoromethyl)benzo[b]thiophen-3-amine

Cat. No.: B11793950
CAS No.: 165108-01-0
M. Wt: 217.21 g/mol
InChI Key: SJOOKFNHLSDUQD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophen-3-amine (CAS 165108-01-0) is a high-value benzo[b]thiophene derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Its structure combines an electron-deficient benzo[b]thiophene core, an amine handle for further functionalization, and a metabolically stable trifluoromethyl group that enhances lipophilicity and influences pharmacokinetic properties . This compound is a privileged scaffold for preparing biologically active molecules. It is notably utilized in the synthesis of kinase inhibitors , which are critical in oncology research for targeting signaling pathways in tumor cells. Furthermore, its framework is highly relevant in developing novel antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus strains, showcasing its importance in addressing the global antimicrobial resistance crisis . The amine group at the 3-position allows for straightforward derivatization into various fused heterocyclic systems commonly found in active pharmaceutical ingredients, making it a versatile building block for constructing complex target molecules . For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

165108-01-0

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

6-(trifluoromethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-4H,13H2

InChI Key

SJOOKFNHLSDUQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

The compound exhibits a range of biological activities that make it relevant for pharmaceutical applications:

Antioxidant Activity

Research indicates that derivatives of benzo[b]thiophene, including 6-(Trifluoromethyl)benzo[b]thiophen-3-amine, demonstrate significant antioxidant properties. They can inhibit free radical-induced lipid oxidation, which is crucial in managing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds containing the benzo[b]thiophene nucleus have shown potential in reducing inflammation by inhibiting key inflammatory markers such as IL-6 and TNF-α in various cell lines. This activity is attributed to their ability to modulate specific signaling pathways involved in inflammation .

Anticancer Potential

Several studies have evaluated the anticancer effects of this compound and its derivatives. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer), with mechanisms involving apoptosis induction .
  • The compound's structure allows it to interact with cellular targets effectively, enhancing its potential as a chemotherapeutic agent.

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited IC50 values indicating strong antiproliferative effects against human tumor cell lines such as HeLa and HT-29 .
    CompoundIC50 (HeLa)IC50 (HT-29)
    3a0.23 ± 0.050.06 ± 0.03
    3b0.5 ± 0.050.4 ± 0.05
  • Mechanisms of Action : The compound may act through multiple mechanisms:
    • Antioxidant Mechanism : Neutralizes free radicals.
    • Inhibition of Inflammatory Pathways : Reduces inflammatory cytokine expression.
    • Induction of Apoptosis : Promotes programmed cell death in cancer cells .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

5-(Trifluoromethyl)benzo[b]thiophen-3-amine

  • Structure : CF₃ at position 5 (vs. 6 in the target compound).
  • Molecular Formula : C₉H₆F₃NS (MW: 217.21; CAS: 165108-03-2) .
  • Key Differences :
    • Electronic Effects : The CF₃ group at position 5 (adjacent to the fused benzene ring) exerts a stronger inductive electron-withdrawing effect on the amine at position 3 compared to the 6-substituted isomer. This may reduce nucleophilicity and alter reactivity in cross-coupling reactions.
    • Synthesis : Positional isomers often require distinct regioselective strategies. For example, 5-CF₃ derivatives might form via directed ortho-metalation, whereas 6-CF₃ isomers could utilize para-directing groups.

Substituent Effects on Reactivity and Properties

2-(p-Tolyl)-6-(Trifluoromethyl)benzo[b]thiophene-3-carbonitrile

  • Structure: Adds a p-tolyl group at position 2 and a cyano (-CN) group at position 3.
  • Molecular Formula : C₁₇H₁₀F₃NS (MW: 317.33; CAS: N/A) .
  • Key Differences: Crystal Packing: The cyano group facilitates C—H⋯N hydrogen bonds, leading to a monoclinic crystal system (space group P2₁/c). This contrasts with the parent amine, where hydrogen bonding is less pronounced.

2-Nitro-N-[3-(Trifluoromethyl)phenyl]benzo[b]thiophen-3-amine

  • Structure: Nitro (-NO₂) at position 2 and a 3-CF₃-phenyl substituent.
  • Molecular Formula : C₁₅H₉F₃N₂O₂S (MW: 338.04; CAS: 149338-13-6) .
  • Key Differences :
    • Reactivity : The nitro group strongly deactivates the aromatic ring, making the amine less nucleophilic. This derivative is less reactive in electrophilic substitutions compared to the parent compound.

2-Aryl-3-Anilinobenzo[b]thiophene Derivatives

  • Example Compound: 6-Methoxy-2-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)benzo[b]thiophen-3-amine (3c) . Structure: Methoxy groups at positions 6 and 3,4,5-trimethoxyphenyl at position 3. Activity: Demonstrates apoptosis-inducing properties (69% yield, IC₅₀ values in nM range).

Palladium-Catalyzed Cross-Coupling

  • Example : Synthesis of benzo[b]thiophen-5-amine derivatives via Pd-catalyzed reactions with aromatic amines .
  • Relevance : The 6-CF₃ isomer’s synthesis may require optimized catalysts (e.g., Buchwald-Hartwig conditions) to accommodate steric and electronic effects of the CF₃ group.

Oxidative Cyclization

  • Example : Dihydrobenzo[b]thiophene 1,1-dioxides synthesized via DA-mediated cyclization .
  • Comparison : Saturated analogs (e.g., N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, CAS: 321977-85-9) exhibit reduced aromaticity, altering reactivity in nucleophilic substitutions .

Physical and Electronic Properties

Compound Molecular Formula MW CAS RN Key Features
6-(Trifluoromethyl)benzo[b]thiophen-3-amine C₉H₆F₃NS 217.21 Not Provided Meta-CF₃ enhances electron-withdrawing effects; amine at position 3.
5-(Trifluoromethyl)benzo[b]thiophen-3-amine C₉H₆F₃NS 217.21 165108-03-2 Ortho-CF₃ reduces amine nucleophilicity.
2-(p-Tolyl)-6-CF₃-benzothiophene-3-carbonitrile C₁₇H₁₀F₃NS 317.33 N/A Cyano group stabilizes crystal packing via H-bonding.
N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine C₁₀H₁₀ClNO₂S 243.71 321977-85-9 Sulfone group increases polarity and oxidative stability.

Biological Activity

6-(Trifluoromethyl)benzo[b]thiophen-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and cyclizations. Notably, microwave-assisted methods have been employed to enhance yields and reduce reaction times. For instance, one study reported a yield of 89% for the synthesis of related benzothiophene derivatives using microwave irradiation techniques, demonstrating the efficiency of modern synthetic approaches .

Antitumor Properties

Research has indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant antitumor activity. For example, derivatives such as this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. A study highlighted that certain benzothiophene derivatives achieved IC50 values in the nanomolar range against PIM kinases, which are implicated in tumorigenesis .

Antimicrobial Activity

In addition to antitumor effects, this compound has demonstrated antimicrobial properties. In vitro evaluations against Mycobacterium tuberculosis (Mtb) revealed minimum inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL for related compounds, suggesting that modifications to the benzothiophene structure can enhance activity against this pathogen . The presence of trifluoromethyl groups has been associated with improved potency due to increased lipophilicity and electronic effects.

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets. For instance, studies have suggested that these compounds may inhibit key enzymes involved in cellular pathways critical for cancer cell survival and proliferation. The inhibition of DprE1, an essential enzyme for Mtb cell wall synthesis, has been identified as a potential mechanism for the observed antimicrobial effects .

Case Studies

  • Antitumor Activity : A study involving a series of benzothiophene derivatives showed that compounds similar to this compound exhibited potent inhibition against PIM kinases with IC50 values as low as 0.5 nM . This suggests a strong potential for developing these compounds as therapeutic agents in cancer treatment.
  • Antimicrobial Efficacy : Another investigation assessed various benzothiophene derivatives against Mtb, revealing that modifications led to significant increases in antimicrobial potency, with MIC values as low as 1.8 μg/mL for some derivatives . This highlights the importance of structural optimization in enhancing biological activity.

Data Summary Table

CompoundActivity TypeMIC (μg/mL)IC50 (nM)
This compoundAntimicrobial1.8 - 6.9-
Related Benzothiophene DerivativeAntitumor-0.5
Other Benzothiophene DerivativesAntimicrobial>25-

Q & A

Q. What are the key synthetic pathways for 6-(trifluoromethyl)benzo[b]thiophen-3-amine, and what experimental conditions optimize yield?

The synthesis typically involves cyclization of trifluoromethylated precursors. For example:

  • Method 1 : A metal-catalyzed coupling reaction using CuI in DMF at 80°C with K3_3PO4_4 as a base, followed by purification via silica gel chromatography .
  • Method 2 : Cyclization of 2-(2-chlorophenyl)acetonitrile with methyl benzodithioate under acidic conditions, yielding crystals via slow solvent evaporation .
    Key factors include temperature control (80°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents. Yields depend on precursor purity and reaction time (e.g., 3 days for completion) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • X-ray crystallography confirms molecular geometry, with parameters such as bond lengths (C–H = 0.93–0.97 Å) and angles (e.g., β = 92.817° in monoclinic P21_1/c space group) .
  • NMR and IR spectroscopy identify functional groups (e.g., trifluoromethyl at ~1100 cm1^{-1}) and aromatic protons.
  • Mass spectrometry validates molecular weight (317.33 g/mol for derivatives) .

Q. What are the basic physicochemical properties of this compound?

  • pKa : ~0.27 (predicted), indicating weak acidity .
  • Boiling point : 392.6±42.0°C (predicted).
  • Density : 1.582±0.06 g/cm3^3 .
    These properties influence solubility and reactivity in synthetic workflows.

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the crystal packing of this compound?

The crystal lattice is stabilized by C–H⋯F and C–H⋯N hydrogen bonds, forming planar (001) layers. For example:

  • C6–H6⋯F1 distance: 2.56 Å.
  • C17–H17⋯N1 distance: 2.75 Å.
    These interactions dictate crystallinity and solubility, critical for material design .

Q. What reaction mechanisms explain the compound’s participation in palladium-catalyzed cross-couplings?

The trifluoromethyl group enhances electron-deficient aromatic systems, favoring oxidative addition with Pd(0). Key steps:

  • Oxidative addition : Pd(0) inserts into C–X bonds (X = Br, Cl).
  • Transmetallation : Transfer of aryl groups to Pd(II).
  • Reductive elimination : Formation of C–C bonds (e.g., with amines or thiophenes).
    Reagent compatibility includes tolerance for cyclopropyl, alcohol, and cyano groups .

Q. How do structural modifications (e.g., substituents on the thiophene ring) impact biological activity?

Comparative studies of derivatives show:

Substituent Activity (GI50_{50}, μM) Target
–CF3_325.1 (antitumor)Kinases
–OCH3_316.2 (antiproliferative)Receptors
–Br50.0 (antimicrobial)Enzymes
The trifluoromethyl group enhances lipophilicity and metabolic stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

  • Solvent polarity : DMF (high polarity) vs. THF (low polarity) alters reaction rates.
  • Catalyst loading : CuI (0.2 mmol) vs. Pd(OAc)2_2 (0.05 mmol) affects efficiency.
    Optimization requires DOE (Design of Experiments) to map parameter interactions .

Methodological Guidance

Q. Designing X-ray crystallography experiments

  • Sample preparation : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane).
  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with a Bruker diffractometer.
  • Refinement : Apply SHELXL-97 with riding H-atom models (Uiso_{iso}(H) = 1.2–1.5 Ueq_{eq}(C)) .

Q. Analyzing reaction byproducts in trifluoromethylation

  • LC-MS : Detect intermediates (e.g., dehalogenated byproducts).
  • DFT calculations : Predict transition states for CF3_3 group incorporation.

Q. Addressing solubility challenges in biological assays

  • Co-solvents : Use DMSO (<5% v/v) to maintain compound integrity.
  • Prodrug strategies : Introduce phosphate esters for enhanced aqueous solubility .

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